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molecular formula C13H16FNO B8687227 2-(4-Ethyl-2-fluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole

2-(4-Ethyl-2-fluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole

Cat. No. B8687227
M. Wt: 221.27 g/mol
InChI Key: JASXAUPSIJBHLO-UHFFFAOYSA-N
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Patent
US08524948B2

Procedure details

The 4-ethylphenyloxazoline (2.03 g, 10 mmol) was dried in a vacuum oven at 60° C. for 2-3 hours, dissolved in 50 mL of dry THF, and charged to a 300 mL round bottom flask equipped with a thermometer, nitrogen inlet, and magnetic stir bar. The mixture was cooled under nitrogen to −70° C. in a dry ice/acetone bath. Butyl lithium in hexane (7.5 mL, 0.012 mmol) was added in two portions and warmed to −25° C. over 2 hours. The mixture was cooled again to −65° C. and N-fluorobenzenesulfonimide (3.79 g, 0.012 mmol) was added in three portions. The mixture was allowed to warm to room temperature and was stirred overnight. The reaction mixture was quenched with 100 mL of saturated NH4Cl, and transferred to a separatory funnel with ethyl ether washes. 25% NaOH was added slowly and mixed until an aqueous phase with pH=10 was achieved. The aqueous phase was extracted with ether and the ether was washed with a small volume of water. The ether extracts were dried over MgSO4 and evaporated to give 2.51 g of 2-(2-fluoro-4-ethyl-phenyl)-4,4-dimethyl-4,5-dihydro-oxazole as a brown oil. In a second experiment, a rate of 70% fluorination was achieved (highest) with a reactant ratio of 1:1.5:1.5 oxazoline:BuLi:N-fluorobenzenesulfonimide. 1H NMR (300 MHz, CDCl3) δ (ppm): 7.0 (d, 2H), 7.78 (t, 1H), 4.1 (s, 2H), 2.7 (q, 2H), 1.39 (s, 6H), 1.2 (t, 3H).
Name
4-ethylphenyloxazoline
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
catalyst
Reaction Step Two
Quantity
3.79 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9]2[O:10][CH2:11][C:12]([CH3:15])([CH3:14])[N:13]=2)=[CH:5][CH:4]=1)[CH3:2].C([Li])CCC.C1C=CC(S(N(S(C2C=CC=CC=2)(=O)=O)[F:31])(=O)=O)=CC=1>C1COCC1.CCCCCC>[F:31][C:7]1[CH:8]=[C:3]([CH2:1][CH3:2])[CH:4]=[CH:5][C:6]=1[C:9]1[O:10][CH2:11][C:12]([CH3:14])([CH3:15])[N:13]=1

Inputs

Step One
Name
4-ethylphenyloxazoline
Quantity
2.03 g
Type
reactant
Smiles
C(C)C1=CC=C(C=C1)C=1OCC(N1)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
7.5 mL
Type
catalyst
Smiles
CCCCCC
Step Three
Name
Quantity
3.79 g
Type
reactant
Smiles
C1=CC=C(C=C1)S(=O)(=O)N(F)S(=O)(=O)C2=CC=CC=C2
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
charged to a 300 mL round bottom flask
CUSTOM
Type
CUSTOM
Details
equipped with a thermometer, nitrogen inlet, and magnetic stir bar
TEMPERATURE
Type
TEMPERATURE
Details
warmed to −25° C. over 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled again to −65° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 100 mL of saturated NH4Cl
CUSTOM
Type
CUSTOM
Details
transferred to a separatory funnel with ethyl ether washes
ADDITION
Type
ADDITION
Details
25% NaOH was added slowly
ADDITION
Type
ADDITION
Details
mixed until an aqueous phase with pH=10
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ether
WASH
Type
WASH
Details
the ether was washed with a small volume of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether extracts were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C(C=CC(=C1)CC)C=1OCC(N1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.51 g
YIELD: CALCULATEDPERCENTYIELD 94529.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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